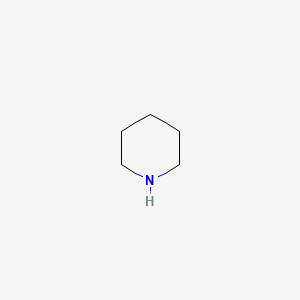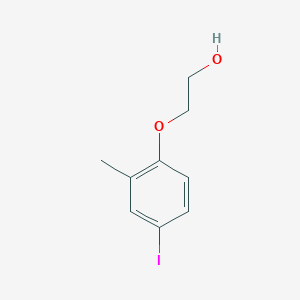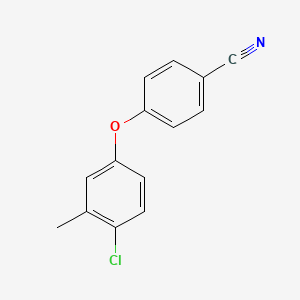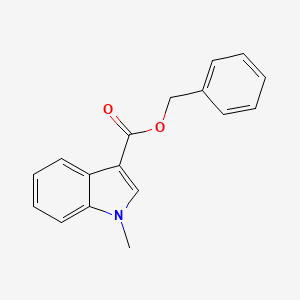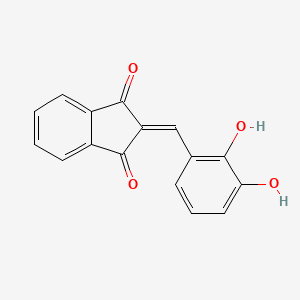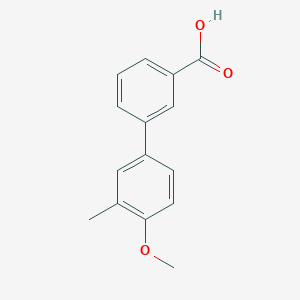
(2E)-1-(4-Chlorophenyl)-3-(3-fluorophenyl)prop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-1-(4-Chlorophenyl)-3-(3-fluorophenyl)prop-2-en-1-one, commonly referred to as CPF, is a synthetic compound, which has been studied for its potential applications in the scientific field. CPF is an organofluorine compound, which has been widely used in research due to its ability to act as a fluorophore and a photostabilizer. CPF has been used in a variety of fields, such as organic synthesis, biochemistry, and materials science.
詳細な合成法
Design of the Synthesis Pathway
The synthesis pathway for (2E)-1-(4-Chlorophenyl)-3-(3-fluorophenyl)prop-2-en-1-one involves the condensation of 4-chloroacetophenone and 3-fluorobenzaldehyde in the presence of a base to form the desired product.
Starting Materials
4-chloroacetophenone, 3-fluorobenzaldehyde, base (e.g. sodium hydroxide)
Reaction
Mix 4-chloroacetophenone and 3-fluorobenzaldehyde in a suitable solvent (e.g. ethanol)., Add a base (e.g. sodium hydroxide) to the mixture and stir at room temperature for several hours., Heat the mixture under reflux for several hours to complete the condensation reaction., Cool the mixture and filter the resulting solid product., Wash the solid product with a suitable solvent (e.g. ethanol) and dry under vacuum to obtain the final product, (2E)-1-(4-Chlorophenyl)-3-(3-fluorophenyl)prop-2-en-1-one.
作用機序
CPF acts as a fluorophore, which means that it can absorb light and emit light. CPF can absorb light in the ultraviolet to visible light range, and emit light in the visible to near-infrared range. This absorption and emission of light is used in a variety of applications, such as fluorescence microscopy, fluorescence spectroscopy, and fluorescence imaging. In addition, CPF can also act as a photostabilizer, which means that it can absorb light and prevent it from being absorbed by other molecules. This can be used to protect molecules from photodamage.
生化学的および生理学的効果
CPF has been studied for its potential biochemical and physiological effects. CPF has been shown to be nontoxic in in vitro and in vivo studies. In addition, CPF has been shown to have antioxidant, anti-inflammatory, and antifungal properties. CPF has also been shown to have neuroprotective and neuroregenerative effects.
実験室実験の利点と制限
CPF has several advantages for use in laboratory experiments. CPF is a stable compound and does not decompose easily. In addition, CPF is soluble in a variety of solvents, which makes it easy to use in a variety of laboratory experiments. However, CPF has several limitations for use in laboratory experiments. CPF is sensitive to light and can be degraded by exposure to light. In addition, CPF is expensive, which can limit its use in some experiments.
将来の方向性
The potential applications of CPF are vast and there are many future directions for research. One potential direction is the use of CPF in the synthesis of new molecules and materials. CPF can be used as a reagent for the synthesis of various compounds, such as amino acids, carbohydrates, and peptides. In addition, CPF can also be used as a photostabilizer in the synthesis of polymers and other materials. Another potential direction is the use of CPF as a fluorescent label for the detection of various molecules, such as proteins and nucleic acids. Finally, CPF can also be used in the development of new drugs and therapeutics. CPF has been shown to have antioxidant, anti-inflammatory, and antifungal properties, which could be used to develop new drugs and therapeutics.
科学的研究の応用
CPF has been widely used in scientific research due to its ability to act as a fluorophore and a photostabilizer. CPF has been used in a variety of fields, such as organic synthesis, biochemistry, and materials science. In organic synthesis, CPF has been used as a reagent for the synthesis of various compounds, such as amino acids, carbohydrates, and peptides. In biochemistry, CPF has been used as a fluorescent label for the detection of various molecules, such as proteins and nucleic acids. In materials science, CPF has been used as a photostabilizer in the synthesis of polymers and other materials.
特性
IUPAC Name |
(E)-1-(4-chlorophenyl)-3-(3-fluorophenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClFO/c16-13-7-5-12(6-8-13)15(18)9-4-11-2-1-3-14(17)10-11/h1-10H/b9-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJCRXYAAJJMQFJ-RUDMXATFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C=CC(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)F)/C=C/C(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClFO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(4-Chlorophenyl)-3-(3-fluorophenyl)prop-2-en-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

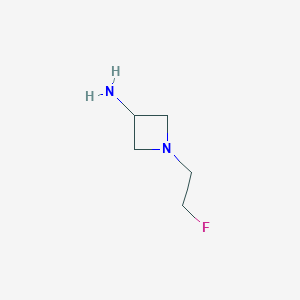
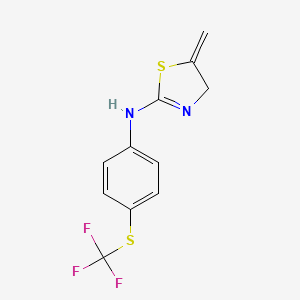
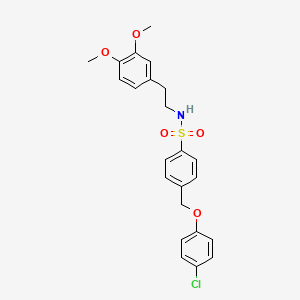
![4,6-Dichloro-3-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B6355627.png)
